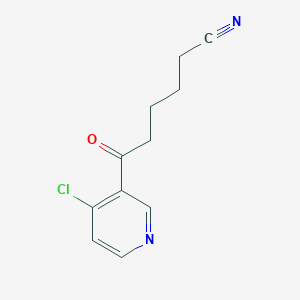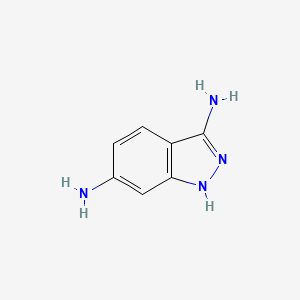
4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine
Overview
Description
4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine, also known as TH287, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the enzyme MTH1, which is involved in the prevention of oxidative damage to DNA. TH287 has shown promising results in preclinical studies and is being explored as a potential therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine involves the inhibition of the enzyme MTH1, which is involved in the prevention of oxidative damage to DNA. MTH1 is overexpressed in many types of cancer and is essential for the survival of cancer cells. By inhibiting MTH1, 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine induces oxidative damage to cancer cells and leads to their death.
Biochemical and Physiological Effects
4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine is its potency and specificity for MTH1. This makes it a valuable tool for studying the role of MTH1 in cancer and for developing new therapies targeting this enzyme. However, one limitation of 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine is its poor solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine. One area of focus is the development of more potent and selective inhibitors of MTH1. Another area of focus is the identification of biomarkers that can predict response to 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine and other MTH1 inhibitors. Finally, the clinical development of 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine and other MTH1 inhibitors for the treatment of cancer is an area of active research.
Scientific Research Applications
4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. 4-Hydrazinyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
[2-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)7-5-8(18-14)17-9(16-7)6-1-3-15-4-2-6/h1-5H,14H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNQYVLNNVGNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=N2)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate](/img/structure/B1395251.png)





![6-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395259.png)
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1395260.png)


![3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B1395268.png)


